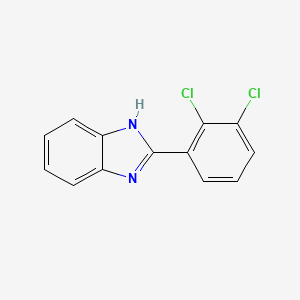

2-(2,3-dichlorophenyl)-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,3-dichlorophenyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C13H8Cl2N2 and its molecular weight is 263.121. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Activity

2-(2,3-Dichlorophenyl)-1H-benzimidazole and its derivatives have shown significant antimicrobial properties. Studies indicate that various benzimidazole derivatives can inhibit the growth of a range of pathogens:

- Bacterial Activity : Research has demonstrated that certain benzimidazole derivatives exhibit potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds with specific substituents have been reported to achieve minimal inhibitory concentrations (MIC) in the low microgram per milliliter range, indicating strong antibacterial potential .

- Fungal Activity : The antifungal activity of these compounds has also been explored. Compounds derived from benzimidazole have shown moderate effectiveness against fungi like Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL .

Anticancer Properties

The anticancer potential of this compound is noteworthy. Various studies have highlighted its ability to inhibit cancer cell proliferation:

- Cell Line Studies : Specific derivatives have been evaluated against different cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). One study reported an IC50 value of approximately 16.38 μM for a derivative with a heptyl group at the N-1 position, showcasing significant anticancer activity compared to standard treatments .

- Mechanisms of Action : The mechanisms underlying the anticancer effects include inhibition of vascular endothelial growth factor receptor 2 and histone deacetylase 6, which are critical targets in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives are another area of active research:

- Inhibition of Cyclooxygenase Enzymes : Several studies have indicated that benzimidazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, certain compounds exhibited IC50 values significantly lower than those of standard anti-inflammatory drugs like diclofenac .

- In Vivo Studies : Animal models have demonstrated that these compounds can reduce edema and other inflammatory responses effectively. Compounds tested showed up to 97% reduction in inflammation compared to control groups .

Antiviral Applications

Recent investigations into the antiviral properties of benzimidazole derivatives have revealed promising results:

- Activity Against Viruses : Certain derivatives have shown effectiveness against enteroviruses and Herpes Simplex Virus (HSV), with IC50 values indicating considerable potency compared to traditional antiviral agents .

- Mechanisms of Action : The antiviral mechanisms are thought to involve interference with viral replication processes and inhibition of viral enzyme activities .

Summary Table of Applications

化学反応の分析

N-Alkylation Reactions

The N1 position of the benzimidazole ring undergoes alkylation with various alkylating agents, forming N-alkyl derivatives. This reaction is critical for modulating biological activity and physicochemical properties.

Reaction Conditions and Yields

| Alkylating Agent | Conditions | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Dimethyl carbonate (DMC) | 140°C, DMSO, Na₂CO₃ | 83–98 | 0.7–48 |

| Ethyl bromide | 0°C, DMSO, Na₂CO₃ | 50–96 | 1.7–5.3 |

| n-Propyl bromide | RT, DMSO, Na₂CO₃ | 89–95 | 0.7–1.7 |

Key Observations :

-

Longer alkyl chains (e.g., n-C₇H₁₅) require shorter reaction times due to increased electrophilicity .

-

The 2,3-dichlorophenyl group does not sterically hinder N-alkylation, as evidenced by high yields (89–98%) .

Electrophilic Substitution

The benzimidazole ring participates in electrophilic substitution, though the electron-withdrawing dichlorophenyl group directs reactivity to specific positions.

Sulfonation and Nitration

| Reaction | Reagents/Conditions | Position Substituted |

|---|---|---|

| Sulfonation | H₂SO₄, SO₃, 50°C | C5 or C6 |

| Nitration | HNO₃, H₂SO₄, 0–5°C | C5 (major) |

Mechanistic Insight :

-

The N–H proton activates the benzimidazole ring, favoring substitution at C5 or C6. Chlorine substituents on the phenyl ring further deactivate the system, slowing reaction rates compared to unsubstituted benzimidazoles .

Metal Coordination

The benzimidazole nitrogen atoms act as Lewis bases, forming complexes with transition metals.

Reported Complexes

| Metal Ion | Ligand Ratio | Geometry | Application |

|---|---|---|---|

| Cu(II) | 1:2 | Square planar | Antifungal agents |

| Zn(II) | 1:1 | Tetrahedral | DNA interaction |

Structural Evidence :

-

FTIR spectra show shifts in N–H stretching (3452 → 3300 cm⁻¹) upon coordination .

-

X-ray crystallography confirms binding via the imidazole nitrogen .

Mannich Reactions

The N–H group undergoes Mannich reactions to introduce aminomethyl functionalities.

Example Reaction

text2-(2,3-Dichlorophenyl)-1H-benzimidazole + Formaldehyde + Piperazine → N-(Piperazinomethyl)-derivative

Conditions : DMSO, 60°C, 6 h

Yield : 78%

Application : Enhanced antiproliferative activity against cancer cell lines .

Oxidation

-

Reagent : H₂O₂, AcOH, 70°C

-

Product : 1-Oxide derivative (yield: 65%)

-

Use : Intermediate for sulfone synthesis.

Reduction

-

Reagent : NaBH₄, MeOH, RT

-

Product : Dihydrobenzimidazole (yield: 72%)

Nucleophilic Aromatic Substitution

The chlorine atoms on the phenyl ring are unreactive under standard conditions but participate in Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

textThis compound + Phenylboronic Acid → 2-(2-Chloro-3-phenylphenyl)-1H-benzimidazole

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C

Yield : 58% .

Acid/Base Behavior

特性

分子式 |

C13H8Cl2N2 |

|---|---|

分子量 |

263.121 |

IUPAC名 |

2-(2,3-dichlorophenyl)-1H-benzimidazole |

InChI |

InChI=1S/C13H8Cl2N2/c14-9-5-3-4-8(12(9)15)13-16-10-6-1-2-7-11(10)17-13/h1-7H,(H,16,17) |

InChIキー |

VTHCUQFPVABJFA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC=C3)Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。